molecular formula C11H8ClN3O B3291230 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871025-17-1

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3291230
CAS No.: 871025-17-1
M. Wt: 233.65 g/mol
InChI Key: YIGSQYFYFZNMRZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 871025-07-9) is a heterocyclic compound with a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C₁₀H₆ClN₃O, and it features a chlorine substituent at position 4, a furan-2-yl group at position 6, and a methyl group at position 5 .

Properties

IUPAC Name

4-chloro-6-(furan-2-yl)-5-methylpyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-15-8(9-3-2-4-16-9)5-7-10(15)11(12)14-6-13-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSQYFYFZNMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=NC=N2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40832983
Record name 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40832983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871025-17-1
Record name 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40832983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-d]pyrimidine core.

    Substitution: Introduction of the chloro substituent at the 4-position can be achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

    Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction using a furan-2-boronic acid derivative and a suitable palladium catalyst.

    Methylation: The methyl group at the 5-position can be introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as oxone (potassium peroxymonosulfate) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated pyrrolo[3,2-d]pyrimidine derivatives.

    Substitution: Amine or thiol derivatives of pyrrolo[3,2-d]pyrimidine.

Scientific Research Applications

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

  • Thieno[3,2-d]pyrimidine Derivatives: Compounds like 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS: N/A) replace the pyrrolo ring with a thiophene-based core. The sulfur atom in thieno derivatives influences electronic properties and solubility compared to the nitrogen-rich pyrrolo system .
  • Pyrrolo[3,2-d]pyrimidine Analogues :
    2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1119280-66-8) shares the same core but lacks the furan-2-yl and methyl substituents, highlighting the role of these groups in modulating reactivity and bioactivity .

Substituent Effects

  • Furan vs.
  • Methyl Group at Position 5 :
    The methyl substituent in the target compound may sterically hinder interactions compared to unsubstituted analogues like 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1253789-10-4) .
Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Substituents (Positions) Molecular Weight Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Cl, 6-(furan-2-yl), 5-CH₃ 219.63 g/mol Oxygen-rich furan, methyl group
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 4-Cl, 6-(4-MeO-phenyl) 277.16 g/mol Sulfur-containing core
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine 2-Cl 153.57 g/mol Minimal substitution

Spectral and Physical Properties

NMR and Mass Spectrometry

  • Target Compound : Expected ¹H-NMR signals include:
    • Furan protons: δ 6.3–7.6 ppm (aromatic).
    • Methyl group: δ ~2.5–3.0 ppm.
    • Pyrimidine protons: δ ~8.0–9.0 ppm .
  • Thieno[3,2-d]pyrimidine (19b): Shows δ 8.97 ppm (pyrimidine-H) and LC-MS [M+H]⁺ = 277.16 . The target compound’s lower molecular weight (219.63 g/mol) would result in distinct MS profiles.

Hydrogen Bonding and Crystallography

The furan oxygen and pyrimidine nitrogen atoms in the target compound may participate in hydrogen bonding, influencing crystal packing.

Biological Activity

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.

Molecular Formula: C11H8ClN3O
Molecular Weight: 233.654 g/mol
CAS Number: 871025-17-1

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The reaction pathway typically includes the formation of the pyrrolo[3,2-d]pyrimidine scaffold followed by chlorination and furan substitution.

Research indicates that this compound exhibits antitumor properties by inhibiting key enzymes involved in nucleotide synthesis. Specifically, it targets glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (AICARFTase), which are critical in the de novo purine biosynthesis pathway. Inhibition of these enzymes leads to depletion of ATP pools in cancer cells, promoting apoptosis and cell cycle arrest in the S-phase .

Antitumor Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • KB Human Tumor Cells: The compound demonstrated significant growth inhibition, which was reversed by excess folic acid, indicating the involvement of folate receptors in its mechanism of action.
  • Chinese Hamster Ovary Cells: Similar antiproliferative effects were observed, confirming its potential as a dual-action antifolate agent targeting both GARFTase and AICARFTase .

Case Studies

  • Antitumor Efficacy in Animal Models: In vivo studies using murine models have shown that administration of this compound leads to significant tumor regression in xenograft models. The results suggest a promising therapeutic index with manageable toxicity profiles.
  • Combination Therapies: Recent investigations have explored the efficacy of combining this compound with other chemotherapeutic agents. Preliminary results indicate enhanced therapeutic outcomes when used in conjunction with conventional drugs like methotrexate, suggesting potential for combination therapy in resistant cancer types .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameCAS NumberMechanism of ActionNotable Activity
This compound871025-17-1Inhibits GARFTase and AICARFTaseAntitumor activity
Pyrido[2,3-d]pyrimidine derivativesVariesKinase inhibitionBroad-spectrum anticancer activity
Other pyrrolo derivativesVariesVarious enzyme inhibitionPotential anti-inflammatory effects

Q & A

Basic Question: What structural features of 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine influence its biological activity?

The compound’s activity is modulated by its fused pyrrolo[3,2-d]pyrimidine core, which provides π-π stacking interactions with biological targets. The 4-chloro substituent enhances electrophilicity for nucleophilic substitution reactions, while the furan-2-yl group introduces steric and electronic effects that improve target selectivity. The 5-methyl group stabilizes the tautomeric form of the pyrrole ring, affecting binding affinity. These features are critical in kinase inhibition and antitumor activity, as seen in structurally analogous compounds .

Basic Question: What are common synthetic routes for preparing this compound?

A typical multi-step synthesis involves:

Core Formation : Condensation of ethyl 2-cyanoacetate with dimethoxyethane to form a pyrrolidine intermediate.

Ring Closure : Cyclization with formamidine under basic conditions to generate the pyrrolo[3,2-d]pyrimidine scaffold.

Functionalization : Chlorination at the 4-position using POCl₃ and introduction of the furan-2-yl group via Suzuki coupling or nucleophilic aromatic substitution.

Methylation : Selective methylation at the 5-position using methyl iodide and a base like K₂CO₃.
Reaction optimization often requires precise temperature control (e.g., 80–100°C for cyclization) and catalysts such as Pd(PPh₃)₄ for cross-coupling .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the furan proton signals appear at δ 6.2–7.5 ppm, while the pyrrole protons resonate at δ 7.8–8.5 ppm. Methyl groups show singlets near δ 2.6–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 263.06 for C₁₂H₁₀ClN₃O).
  • X-ray Crystallography : Resolves tautomeric forms and substitution patterns, critical for structure-activity relationship (SAR) studies .

Advanced Question: How can regiochemical control be achieved during substitution reactions on the pyrrolo[3,2-d]pyrimidine scaffold?

Regioselectivity challenges arise due to the electron-deficient pyrimidine ring. Strategies include:

  • Directed Metalation : Use of directing groups (e.g., -NH₂ or -OMe) to guide electrophilic attack.
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., using Boc groups for amines) to isolate desired positions.
  • Computational Prediction : DFT calculations to identify reactive sites based on Fukui indices. For example, the 4-chloro position is more reactive toward nucleophilic substitution than the 6-furan position .

Advanced Question: What computational tools are effective in designing derivatives with improved pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Predict binding modes with targets like kinases (e.g., EGFR or JAK2).
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess solubility, permeability, and metabolic stability. The compound’s logP (~2.5) suggests moderate lipophilicity, requiring structural tweaks (e.g., adding polar groups) for better solubility .
  • Quantum Mechanical Calculations : Optimize reaction pathways for synthesis, reducing trial-and-error experimentation .

Advanced Question: How can researchers evaluate the compound’s antitumor activity methodologically?

  • In Vitro Assays :
    • Kinase Inhibition : Use ELISA-based kits to measure IC₅₀ values against kinases (e.g., IC₅₀ < 100 nM for potent inhibitors).
    • Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves (typical range: 0.1–100 µM).
  • In Vivo Models : Xenograft studies in mice, monitoring tumor volume reduction and toxicity (e.g., maximum tolerated dose ~50 mg/kg) .

Advanced Question: How should researchers address contradictions in reported biological activities of analogous compounds?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. A549) or kinase isoforms. Validate findings using orthogonal assays (e.g., Western blotting alongside ELISA).
  • Solubility Artifacts : Poor solubility may lead to false negatives. Use co-solvents like DMSO (≤0.1% v/v) and confirm activity via SPR (surface plasmon resonance) binding studies .

Advanced Question: What purification challenges are associated with this compound, and how can they be mitigated?

  • Byproduct Formation : Chlorination may yield di- or tri-chlorinated byproducts. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation.
  • Tautomerism : The pyrrole ring’s tautomerism complicates crystallization. Employ slow evaporation in dichloromethane/hexane to obtain single crystals .

Advanced Question: How can solubility limitations be overcome in biological assays?

  • Prodrug Design : Introduce phosphate or ester groups hydrolyzed in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
  • Co-Solvent Systems : Use cyclodextrins or Cremophor EL to stabilize aqueous solutions .

Advanced Question: What experimental approaches elucidate the compound’s mechanism of action?

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays to identify binding proteins.
  • Kinome-Wide Profiling : Screen against a panel of 400+ kinases (e.g., DiscoverX KINOMEscan) to map selectivity.
  • Metabolomics : Track downstream metabolic changes (e.g., ATP depletion via LC-MS) in treated cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

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